molecular formula C21H24N2O7S B11507115 2-(4-Nitrophenyl)-2-oxoethyl 4-(dipropylsulfamoyl)benzoate

2-(4-Nitrophenyl)-2-oxoethyl 4-(dipropylsulfamoyl)benzoate

Cat. No.: B11507115
M. Wt: 448.5 g/mol
InChI Key: DFSULXPUACWGSZ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 4-(dipropylsulfamoyl)benzoate is an organic compound that features a nitrophenyl group, an oxoethyl group, and a dipropylsulfamoyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 4-(dipropylsulfamoyl)benzoate typically involves the esterification of 4-nitrophenyl acetic acid with 4-(dipropylsulfamoyl)benzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 4-(dipropylsulfamoyl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acids.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Reduction: 2-(4-Aminophenyl)-2-oxoethyl 4-(dipropylsulfamoyl)benzoate

    Hydrolysis: 4-Nitrophenyl acetic acid and 4-(dipropylsulfamoyl)benzoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 4-(dipropylsulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 4-(dipropylsulfamoyl)benzoate involves its interaction with specific molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl benzoate
  • 2-(4-Nitrophenyl)benzofuran
  • 4-Nitrophenyl 4-guanidinobenzoate

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 4-(dipropylsulfamoyl)benzoate is unique due to the presence of both the nitrophenyl and dipropylsulfamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C21H24N2O7S

Molecular Weight

448.5 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-(dipropylsulfamoyl)benzoate

InChI

InChI=1S/C21H24N2O7S/c1-3-13-22(14-4-2)31(28,29)19-11-7-17(8-12-19)21(25)30-15-20(24)16-5-9-18(10-6-16)23(26)27/h5-12H,3-4,13-15H2,1-2H3

InChI Key

DFSULXPUACWGSZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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